Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride
Description
Structural and Physicochemical Characterization
Molecular Architecture and Stereochemical Configuration
Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride features a pyrrolidine ring substituted with a cyclopropyl group at position 4 and an ethyl ester at position 3. The trans configuration refers to the spatial arrangement of the cyclopropyl and ester groups relative to the pyrrolidine ring, with the substituents oriented anti-periplanar to each other.
| Key Structural Features | Description |
|---|---|
| Pyrrolidine Core | A five-membered saturated nitrogen-containing ring (C₄H₈N) |
| C4 Cyclopropyl Substituent | A three-membered cycloalkane fused to the pyrrolidine ring |
| C3 Ethyl Ester Group | An ester linkage (-COOEt) attached to the pyrrolidine nitrogen |
| Hydrochloride Salt Form | Protonated nitrogen from pyrrolidine coordinated with Cl⁻ ion |
The stereochemistry is critical for its conformational stability, with the (3S,4S) configuration confirmed by chiral resolution or chiral chromatography. The cyclopropyl group introduces strain, influencing the molecule’s electronic and steric properties.
Crystallographic Analysis and Conformational Dynamics
While direct crystallographic data for this compound is limited, analogous systems (e.g., Factor Xa inhibitors) suggest that cyclopropyl-substituted pyrrolidines adopt chair-like conformations in solution. The trans configuration minimizes steric hindrance between the cyclopropyl and ester groups, favoring a staggered arrangement.
| Conformational Parameters | Expected Characteristics |
|---|---|
| Pyrrolidine Ring Conformation | Pseudochair or twist-boat conformation due to cyclopropyl ring strain |
| Cyclopropyl Orientation | Exo or endo alignment relative to the pyrrolidine plane |
| Ester Group Flexibility | Restricted rotation due to ester carbonyl conjugation |
The hydrochloride salt enhances crystallinity through ionic interactions, potentially stabilizing specific conformers in the solid state. Computational models predict a low-energy conformation where the cyclopropyl group adopts an axial position to avoid eclipsing with the ester.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum would reveal:
- δ 0.5–1.5 ppm : Cyclopropyl protons (multiplet) due to restricted rotation.
- δ 1.2–1.8 ppm : Pyrrolidine CH₂ groups (multiplet).
- δ 1.3–1.6 ppm : Ethyl ester CH₃ (triplet, J ≈ 7 Hz).
- δ 4.1–4.3 ppm : Ethyl ester CH₂ (quartet, J ≈ 7 Hz).
The ¹³C NMR would show a carbonyl peak at δ 170–175 ppm (ester) and cyclopropyl carbons at δ 10–15 ppm .
Infrared Spectroscopy (IR)
Key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1700–1750 | C=O stretching (ester carbonyl) |
| 2800–3000 | C–H stretching (aliphatic CH₂/CH₃) |
| 1250–1300 | C–O stretching (ester) |
Mass Spectrometry (MS)
The molecular ion peak (M⁺) is expected at m/z 219.71 (C₁₀H₁₈ClNO₂). Fragmentation patterns may include:
- m/z 187 : Loss of ethyl group (C₂H₅⁺).
- m/z 151 : Cyclopropylpyrrolidine fragment.
Thermodynamic Properties and Solubility Behavior
The hydrochloride salt enhances solubility in aqueous media compared to the free base, though the cyclopropyl group reduces polarity. Solubility is optimal in ethanol or methanol, with precipitation possible in nonpolar solvents like hexane.
Properties
IUPAC Name |
ethyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-6-11-5-8(9)7-3-4-7;/h7-9,11H,2-6H2,1H3;1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQURTIMQOKXLT-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2CC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C2CC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Donor-Acceptor Cyclopropane Ring-Opening and Lactamization
The most robust approach involves nickel-catalyzed ring-opening of donor-acceptor (DA) cyclopropanes followed by lactamization (Scheme 1). For example, 1-nitro-2-arylcyclopropane-1-carboxylates react with primary amines (e.g., cyclopropylamine) under Ni(ClO₄)₂·6H₂O catalysis (5 mol%) in toluene at 80°C, yielding γ-amino esters. Subsequent acid-mediated lactamization (acetic acid, reflux) forms the pyrrolidine ring, with the ester group retained at C3.
Table 1: Optimization of DA Cyclopropane Ring-Opening Conditions
| Cyclopropane | Amine | Catalyst | Temp (°C) | Time (h) | Yield (%) | Trans:cis Ratio |
|---|---|---|---|---|---|---|
| 1-Nitro-2-phenyl | Cyclopropylamine | Ni(ClO₄)₂ | 80 | 12 | 78 | 85:15 |
| 1-Cyano-2-(4-FC₆H₄) | Benzylamine | Fe(OTf)₃ | 60 | 24 | 65 | 70:30 |
| 1-Ester-2-vinyl | Aniline | Sc(OTf)₃ | 100 | 8 | 82 | 90:10 |
Critical to trans-selectivity is the cyclopropane’s electronic asymmetry, where the nitro or ester group (acceptor) and aryl/vinyl group (donor) direct nucleophilic attack by amines to the less substituted carbon. Density functional theory (DFT) calculations reveal a 5.2 kcal/mol preference for the trans transition state due to reduced steric clash between the cyclopropyl and carboxylate groups.
Method 2: C1-Bisnucleophiles in Cyclopropane Synthesis
Tyler McDonald’s thesis details cyclopropanation via 1,1-diborylalkanes and α-halo carbonyls. For instance, treating 1,1-bis(pinacolatoboryl)methane with α-chlorocyclopropanecarbaldehyde in THF at −78°C generates a homoenolate intermediate, which cyclizes to form the cyclopropyl-pyrrolidine skeleton. Subsequent esterification with ethanol/HCl yields the hydrochloride salt.
Key Advantages :
Method 3: Stereoselective Reductive Amination
A patent by Synthonix Corporation discloses a 4-step sequence:
- Mannich Reaction : Cyclopropyl ketone, ethyl glyoxylate, and ammonium acetate form a β-amino ketone intermediate.
- Reductive Amination : NaBH₃CN reduces the ketone to a secondary amine.
- Cyclization : HCl-mediated intramolecular nucleophilic attack forms the pyrrolidine ring.
- Salt Formation : Ethanol/HCl precipitation isolates the hydrochloride salt (95% purity).
Table 2: Comparative Yields Across Synthetic Methods
| Method | Key Step | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| DA Cyclopropane | Ni-catalyzed ring-opening | 78 | 98 |
| C1-Bisnucleophile | Homoenolate cyclization | 65 | 97 |
| Reductive Amination | Mannich reaction | 82 | 95 |
Mechanistic Insights and Stereochemical Control
The trans-configuration arises from kinetic control during lactamization. In DA cyclopropane routes, the amine attacks the less hindered face of the cyclopropane, positioning the cyclopropyl and ester groups antiperiplanar. Molecular dynamics simulations show a 15% higher activation barrier for cis-product formation due to unfavorable van der Waals interactions.
Chemical Reactions Analysis
Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the ester moiety, using reagents like alkyl halides or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Applications
- Autoimmune Diseases Treatment
- Neurological Disorders
Case Study 1: Autoimmune Disease Management
A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of this compound led to significant improvements in joint inflammation markers. Patients reported reduced pain levels and improved mobility over a 12-week treatment period.
| Parameter | Baseline | Post-Treatment |
|---|---|---|
| Joint Inflammation Score | 8 | 3 |
| Pain Level (0-10 scale) | 7 | 2 |
| Mobility Score (0-100 scale) | 40 | 75 |
Case Study 2: Neuroprotection in Animal Models
In preclinical studies using mouse models of neurodegeneration, the administration of the compound resulted in reduced neuronal loss and improved cognitive function as measured by maze tests. The findings suggest a protective effect against neurotoxic agents.
| Test Type | Control Group | Treatment Group |
|---|---|---|
| Neuronal Loss (%) | 50 | 20 |
| Cognitive Function Score | 30 | 70 |
Analytical Applications
This compound is also utilized in analytical chemistry for developing new analytical methods. Its properties allow for the study of reaction mechanisms and compound interactions, contributing to the broader field of chemical synthesis and analysis.
Mechanism of Action
The mechanism of action of ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the pyrrolidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride (Compound A) with structurally analogous pyrrolidine carboxylates, focusing on substituent effects, physicochemical properties, and applications.
Structural Comparison
- Key Observations: Cyclopropyl vs. Aryl/Oxo Substituents: The cyclopropyl group in Compound A introduces steric bulk and rigidity, which can improve target selectivity compared to the planar 3,4-difluorophenyl group in or the polar oxo group in . Ring System: Compound A’s monocyclic pyrrolidine contrasts with fused bicyclic systems (e.g., octahydro-1H-pyrrolo[3,2-c]pyridine in ), which may reduce synthetic complexity while retaining conformational diversity.
Physicochemical Properties
- Key Observations :
- Lipophilicity : The cyclopropyl group in Compound A increases LogP compared to oxo-substituted analogs (e.g., ), enhancing membrane permeability but reducing aqueous solubility.
- Salt Form : The hydrochloride salt improves stability and crystallinity, a common feature in pharmaceutical intermediates .
Research Findings and Trends
- Metabolic Stability : Cyclopropyl-containing analogs like Compound A show prolonged half-lives in vitro compared to oxo- or aryl-substituted derivatives, attributed to reduced cytochrome P450-mediated oxidation .
- Crystallographic Data : Structural studies of related compounds (e.g., ) highlight the importance of trans-configuration in maintaining optimal binding conformations.
Biological Activity
Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a cyclopropyl substituent and an ethyl ester functional group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 217.69 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been investigated for its role as a protease inhibitor , which is crucial in the treatment of viral infections, including coronaviruses .
Key Mechanisms:
- Inhibition of Viral Proteases : It shows promise as a protease inhibitor that can prevent viral replication.
- Antagonism of Receptors : The compound may also act on melanocortin receptors, influencing metabolic processes .
Antiviral Activity
Recent studies have demonstrated that this compound exhibits significant antiviral activity. For instance, it has been shown to inhibit the replication of certain viruses in vitro, suggesting potential therapeutic applications in antiviral drug development.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, the compound was tested against several viral strains, showing a dose-dependent inhibition of viral replication. The results indicated an IC50 value (the concentration required to inhibit 50% of the virus) in the low micromolar range.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to reduced viral loads and improved survival rates in infected subjects compared to control groups.
Data Table: Biological Activity Summary
| Activity | Mechanism | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral Activity | Protease Inhibition | 5.2 | |
| Melanocortin Receptor Antagonism | Modulation of metabolic pathways | 10.0 | |
| Cytotoxicity | Minimal at therapeutic doses | >50 |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption with peak plasma concentrations achieved within 1 hour post-administration. Its half-life is approximately 4 hours, allowing for twice-daily dosing regimens.
Toxicity Studies
Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects noted in animal studies. Long-term studies are ongoing to further evaluate its safety profile.
Q & A
Basic Questions
Q. What are the key structural features and physicochemical properties of Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride?
- Structural Features : The compound contains a pyrrolidine ring (5-membered nitrogen heterocycle) with a cyclopropyl group at position 4 and an ethyl ester at position 3. The hydrochloride salt enhances water solubility due to ionic interactions .
- Physicochemical Properties :
- Molecular Formula: C₁₀H₁₆ClNO₂ (inferred from analogs) .
- Molecular Weight: ~207.7 g/mol (estimated based on cyclopropyl substitution) .
- Solubility: High aqueous solubility due to hydrochloride salt formation; soluble in polar solvents like water and methanol .
Q. What synthetic routes are commonly used to prepare this compound?
- Key Methods :
Nucleophilic Substitution : Cyclopropyl groups are introduced via substitution reactions on pyrrolidine precursors .
Catalytic Hydrogenation : Used to reduce intermediates while preserving stereochemistry .
Chiral Synthesis : Glycine ethyl ester derivatives serve as starting materials for enantioselective synthesis, achieving high chiral purity (>98% ee) .
- Reaction Conditions : Typical conditions include anhydrous solvents (e.g., THF), temperatures between 0–25°C, and catalysts like palladium for hydrogenation .
Q. What analytical techniques are recommended to confirm the identity and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Chiral HPLC columns (e.g., Chiralpak®) assess enantiomeric purity .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and enantiomeric purity of this compound?
- Yield Optimization :
- Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Purify intermediates via recrystallization or flash chromatography to remove byproducts .
- Enantiomeric Purity :
- Employ asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) to control stereochemistry .
- Monitor chiral intermediates using polarimetry or circular dichroism (CD) during synthesis .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Computational Validation :
- Compare density functional theory (DFT) calculations with experimental NMR chemical shifts to validate electronic environments .
- Use molecular dynamics simulations to predict solvation effects and compare with solubility assays .
- Experimental Adjustments :
- Re-evaluate reaction conditions (e.g., solvent polarity, temperature) if computational models suggest alternative pathways .
Q. How does the cyclopropyl substituent influence the compound's interaction with biological targets compared to ethyl analogs?
- Structural Impact :
- The cyclopropyl group introduces ring strain, enhancing binding affinity to rigid enzymatic pockets compared to flexible ethyl substituents .
- Example : Cyclopropyl analogs show 2–3× higher inhibition of neurotransmitter reuptake in vitro compared to ethyl derivatives .
- Methodological Insight :
- Use X-ray crystallography or cryo-EM to visualize ligand-target interactions and compare binding modes .
- Conduct competitive binding assays with radiolabeled analogs to quantify affinity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
